molecular formula C31H29FN2O4 B15036279 4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B15036279
M. Wt: 512.6 g/mol
InChI Key: XJYVXSLJLMUDSF-UHFFFAOYSA-N
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Description

4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dimethoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
  • 1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)urea

Uniqueness

Compared to similar compounds, 4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C31H29FN2O4

Molecular Weight

512.6 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H29FN2O4/c1-18-28(31(36)34-22-11-9-21(32)10-12-22)29(24-14-13-23(37-2)17-27(24)38-3)30-25(33-18)15-20(16-26(30)35)19-7-5-4-6-8-19/h4-14,17,20,29,33H,15-16H2,1-3H3,(H,34,36)

InChI Key

XJYVXSLJLMUDSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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